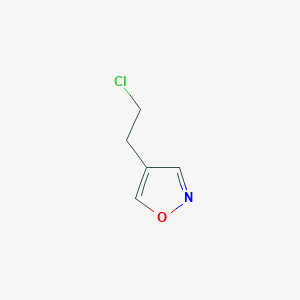

4-(2-Chloroethyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHPVMNMLXQGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 2 Chloroethyl 1,2 Oxazole

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its aromaticity and the presence of two different heteroatoms confer a unique reactivity profile.

Electrophilic Substitution Patterns

Electrophilic aromatic substitution on the isoxazole ring is generally challenging due to its relatively low electron density compared to other aromatic systems. However, the presence of activating groups can facilitate such reactions. Computational studies on isoxaflutole, a related isoxazole derivative, suggest that the isoxazole ring is susceptible to electrophilic and free radical reactions. scispace.com In general, for isoxazoles, electrophilic attack is most favored at the C4 position. The presence of electron-donating groups on the ring can further activate it towards electrophilic assault. pharmaguideline.comcopbela.org

Nucleophilic Attack and Ring Opening Reactions of Oxazole (B20620) Analogs

The isoxazole ring can be susceptible to nucleophilic attack, often leading to ring-opening. The positions most prone to attack are dictated by the substitution pattern on the ring. For instance, in 4-nitro-substituted isoxazoles, nucleophilic attack by organolithium or Grignard reagents occurs predominantly at the C5 position. tandfonline.com In some cases, nucleophilic attack on the isoxazole ring can lead to cleavage of the N-O bond, a reaction that has been exploited in various synthetic transformations. tandfonline.com For example, a ring-opening fluorination of isoxazoles has been developed where treatment with an electrophilic fluorinating agent leads to fluorination followed by deprotonation and N-O bond cleavage. researchgate.net

The presence of specific substituents can direct the course of nucleophilic additions. For example, when the C4 position of an isoxazole is substituted with a nitrile group, organolithium and Grignard reagents have been observed to add to the nitrile group. tandfonline.com Furthermore, the isoxazole ring itself can be cleaved under certain conditions. For instance, deprotonation at the C3 or C5 positions of an isoxazole ring can lead to ring opening. tandfonline.com

Ring Transformations to Other Heterocycles (e.g., Imidazoles from Oxazoles)

Oxazole rings, which are structurally related to isoxazoles, can be transformed into other heterocyclic systems, such as imidazoles. rsc.orgrsc.org This conversion can be achieved through reactions with ammonia (B1221849) or formamide (B127407) in the presence of an acid, proceeding through a ring-opening and recyclization mechanism. pharmaguideline.comslideshare.net Microwave-assisted methods have been developed for the rapid and direct conversion of oxazoles into N-substituted imidazoles, highlighting the utility of the oxazole scaffold in diversity-oriented synthesis. rsc.orgrsc.org This transformation underscores the potential of the oxazole (and by extension, the isoxazole) ring as a synthon for other important heterocyclic cores. rsc.org

Chemical Transformations of the 2-Chloroethyl Side Chain

The 2-chloroethyl side chain of 4-(2-chloroethyl)-1,2-oxazole provides a versatile handle for a variety of chemical modifications, primarily through reactions involving the reactive carbon-chlorine bond.

Functional Group Interconversions of the Halogenated Alkyl Moiety

The chloroethyl group is a classic substrate for functional group interconversions (FGI). numberanalytics.com The chlorine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles in S_N2 reactions. This allows for the transformation of the alkyl halide into a diverse array of other functional groups. solubilityofthings.comslideshare.netijrpr.com

Common transformations include:

Conversion to Alcohols: Hydrolysis of the chloroethyl group, typically using a hydroxide (B78521) ion (OH⁻), yields the corresponding alcohol. solubilityofthings.com

Conversion to Ethers: Reaction with alkoxides leads to the formation of ethers. ijrpr.com

Conversion to Amines: Amines can be synthesized by reacting the chloroethyl moiety with ammonia or primary/secondary amines. ijrpr.com

Conversion to Azides and Nitriles: Azides and nitriles can be introduced via substitution with azide (B81097) or cyanide ions, respectively. slideshare.net

These interconversions are fundamental in organic synthesis, enabling the modification of a molecule's properties and the construction of more complex structures. numberanalytics.comfiveable.me

Role as a Key Synthetic Intermediate for More Complex Chemical Structures

The reactivity of the 2-chloroethyl side chain makes this compound a valuable intermediate in the synthesis of more elaborate molecules. The ability to introduce various functional groups via nucleophilic substitution opens up pathways to a wide range of derivatives. For example, the chloroethyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ijrpr.com This versatility allows for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. For instance, similar chloroethyl-functionalized heterocycles have been used as intermediates in the synthesis of APJ receptor agonists and inhibitors of 5'-AMP-activated protein kinase. nih.govgoogle.com The strategic placement of the reactive chloroethyl group on the isoxazole core provides a powerful tool for the targeted synthesis of novel compounds.

Intramolecular Cyclization Reactions Involving the Chloroethyl Group

The 2-chloroethyl substituent at the 4-position of the 1,2-oxazole ring provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. Such transformations are valuable for creating structurally complex molecules with potential biological activities. The general strategy involves the generation of a nucleophilic center that can attack the electrophilic carbon of the chloroethyl group, leading to ring closure.

One of the most common methods for forming fused isoxazole systems is through intramolecular nitrile oxide cycloaddition (INOC). nih.govmdpi.comnih.govresearchgate.net While direct examples starting from this compound are not prevalent in the literature, analogous transformations provide a clear blueprint for its potential reactivity. For instance, the dehydration of nitroalkanes bearing an alkyne or alkene functionality is a well-established method for generating a nitrile oxide intermediate in situ, which then undergoes a [3+2] dipolar cycloaddition with the unsaturated moiety to yield a bicyclic isoxazole. nih.govnih.govresearchgate.net In a similar vein, if the chloroethyl group of this compound were first converted to a nitroalkane, subsequent dehydration could trigger an intramolecular cycloaddition with a suitably placed dipolarophile on the isoxazole ring or another substituent.

A more direct pathway for the cyclization of this compound would involve the generation of a carbanion or another nucleophilic species on a substituent at the 5-position of the isoxazole ring. This nucleophile could then displace the chloride ion in an intramolecular SN2 reaction to form a new ring fused to the isoxazole core. The feasibility of such reactions is supported by studies on the synthesis of bicyclic isoxazoles from precursors containing a reactive side chain. For example, dimethyl 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonates have been successfully converted into bicyclic isoxazoles. mdpi.com

| Starting Material Analogue | Reaction Type | Product | Reference |

| Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate | Intramolecular Nitrile Oxide Cycloaddition | Bicyclic isoxazole | nih.gov |

| Dimethyl 2-allyl-2-(2-nitro-1-aryl/alkyl ethyl)malonate | Intramolecular Nitrile Oxide Cycloaddition | Bicyclic isoxazoline | nih.gov |

| Alkenyl oxime | Regiospecific cyclization and stereospecific intramolecular cycloaddition | Fused isoxazole | mdpi.com |

Catalytic and Reagent-Mediated Transformations

The reactivity of this compound can be further exploited through various catalytic and reagent-mediated transformations, including base-mediated reactions and metal-catalyzed coupling strategies.

Base-mediated reactions offer a powerful tool for the transformation of this compound. The presence of the acidic protons on the carbon adjacent to the isoxazole ring and the chloroethyl group allows for a range of base-induced reactions.

A common base-mediated reaction is dehydrohalogenation, which would lead to the formation of 4-vinyl-1,2-oxazole. This vinyl-substituted isoxazole could then serve as a versatile intermediate for further functionalization, such as Michael additions or cycloadditions.

Furthermore, bases can be employed to promote intramolecular ring closure. For instance, treatment with a strong base could facilitate the formation of a fused cyclopropane (B1198618) ring through an intramolecular cyclization, a reaction that has been observed with related chloro-substituted compounds. nih.gov More relevant to heterocyclic chemistry, base-promoted intramolecular nucleophilic substitution of a nitro group has been used to synthesize isoxazolo[4,5-b]pyridines, demonstrating the utility of bases in constructing fused isoxazole systems. beilstein-journals.org In the context of this compound, a suitably functionalized substituent at the 5-position could be deprotonated by a base, creating a nucleophile that attacks the chloroethyl group to form a fused ring.

| Reaction Type | Base | Potential Product from this compound | Analogous Reaction Reference |

| Dehydrohalogenation | Strong base (e.g., KOt-Bu) | 4-Vinyl-1,2-oxazole | General knowledge |

| Intramolecular Cyclization | Strong base (e.g., KOt-Bu) | Fused cyclopropane-isoxazole | nih.gov |

| Intramolecular Nucleophilic Substitution | Base (e.g., K2CO3) | Fused bicyclic isoxazole | beilstein-journals.org |

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the functionalization of heterocyclic compounds. rsc.org The isoxazole ring can undergo C-H activation and cross-coupling reactions at various positions, with the C4 and C5 positions being particularly reactive. mdpi.combeilstein-journals.org

The chloroethyl group in this compound can participate in cross-coupling reactions. For instance, a Negishi or Kumada coupling could be employed to replace the chlorine atom with an alkyl or aryl group.

More interestingly, the isoxazole ring itself can be directly functionalized. Palladium-catalyzed direct C-H arylation is a powerful method for introducing aryl groups onto the isoxazole core. mdpi.combeilstein-journals.org While the C5 position is often the most reactive site for such transformations, functionalization at the C4 position has also been achieved. beilstein-journals.org The presence of the chloroethyl group at C4 might influence the regioselectivity of such reactions.

Furthermore, palladium-catalyzed carbonylative coupling reactions offer a route to introduce carbonyl functionalities. A four-component coupling of a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide in the presence of a palladium catalyst can furnish isoxazole derivatives. researchgate.net This highlights the potential for complex, multi-component reactions involving the isoxazole scaffold.

| Reaction Type | Catalyst | Potential Product | Reference |

| Suzuki-Miyaura Coupling | Palladium | 4-(2-Aryl/alkylethyl)-1,2-oxazole | nih.gov |

| Heck Reaction | Palladium | 4-(2-Alkenylethyl)-1,2-oxazole | nih.gov |

| Sonogashira Coupling | Palladium/Copper | 4-(2-Alkynylethyl)-1,2-oxazole | nih.gov |

| Direct C-H Arylation (at C5) | Palladium | 4-(2-Chloroethyl)-5-aryl-1,2-oxazole | mdpi.combeilstein-journals.org |

Theoretical and Computational Investigations of 4 2 Chloroethyl 1,2 Oxazole

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental characteristics of molecular systems. These methods provide a robust framework for exploring the geometric and electronic landscapes of molecules like 4-(2-Chloroethyl)-1,2-oxazole.

Density Functional Theory (DFT) offers a computationally efficient yet accurate approach to solving the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. nih.govnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The electronic properties of this compound are also accessible through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, in many oxazole (B20620) derivatives, the HOMO is often localized over the oxazole ring, while the LUMO distribution can vary depending on the substituents. irjweb.comscispace.com

Molecular electrostatic potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would exhibit positive potential.

A hypothetical table of calculated geometric and electronic parameters for this compound, based on typical values for similar oxazole derivatives, is presented below.

| Parameter | Predicted Value |

| Geometrical Parameters | |

| C4-C(ethyl) Bond Length | ~ 1.51 Å |

| C-Cl Bond Length | ~ 1.80 Å |

| O-N Bond Length (in ring) | ~ 1.42 Å |

| C=N Bond Angle (in ring) | ~ 110° |

| Electronic Properties | |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Energy Gap | ~ 6.5 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are illustrative and based on general results for oxazole derivatives. Actual values would require specific calculations for this compound.

The presence of the flexible 2-chloroethyl side chain in this compound introduces conformational isomerism. The rotation around the C-C single bonds of this side chain can lead to different spatial arrangements of the atoms, each with a distinct energy. A potential energy surface (PES) scan can be performed by systematically varying the relevant dihedral angles to identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are not only powerful in predicting ground-state properties but also in simulating various types of molecular spectra. These predictions are invaluable for interpreting experimental data and can often guide the assignment of spectral features.

The vibrational spectrum of a molecule provides a unique fingerprint based on the characteristic vibrations of its bonds. Computational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), can predict the infrared (IR) and Raman active vibrational modes. nih.govelixirpublishers.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

For this compound, the predicted vibrational spectrum would show characteristic peaks for the C-H, C=N, C-O, and C-Cl stretching and bending modes. For instance, C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=N stretching of the oxazole ring would likely appear in the 1600-1500 cm⁻¹ range. The C-Cl stretching vibration is expected at lower frequencies, typically in the 800-600 cm⁻¹ region. The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific atomic motions within the molecule. nih.gov

A hypothetical table of predicted key vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3050 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=N Stretch (Oxazole Ring) | 1550 - 1500 |

| C=C Stretch (Oxazole Ring) | 1480 - 1430 |

| CH₂ Scissoring | 1450 - 1400 |

| C-O-N Stretch (Oxazole Ring) | 1250 - 1200 |

| C-Cl Stretch | 750 - 650 |

Note: These are representative frequency ranges and the exact values would be obtained from specific DFT calculations.

NMR spectroscopy is a powerful tool for structure elucidation in solution. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the oxazole ring would have characteristic chemical shifts influenced by the ring's aromaticity and the presence of the heteroatoms. The protons of the chloroethyl group would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts being sensitive to the local electronic environment. It's important to note that solvent effects can significantly influence NMR chemical shifts, and these can be modeled computationally using implicit or explicit solvent models. nih.gov

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is shown below.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | |

| H5 (on oxazole) | ~ 8.1 |

| H2' (on oxazole) | ~ 7.5 |

| -CH₂-Cl | ~ 3.8 |

| -CH₂- (attached to ring) | ~ 3.1 |

| ¹³C | |

| C4 (on oxazole) | ~ 120 |

| C5 (on oxazole) | ~ 150 |

| C2' (on oxazole) | ~ 140 |

| -CH₂-Cl | ~ 45 |

| -CH₂- (attached to ring) | ~ 30 |

Note: These are estimated chemical shifts relative to TMS. Precise values depend on the level of theory and solvent used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netrsc.org By calculating the vertical excitation energies and oscillator strengths, one can simulate the absorption spectrum, which corresponds to electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The nature of these transitions, such as n → π* or π → π*, can be determined by analyzing the molecular orbitals involved in the excitation. The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic structure of the molecule and the solvent environment. The presence of the oxazole ring and the chloroethyl substituent will influence the energy levels of the molecular orbitals and thus the absorption spectrum. Comparing the predicted spectrum with experimental data, if available, can provide a rigorous test of the computational methodology. uc.pt

Electronic Structure and Reactivity Descriptors

The electronic characteristics of this compound dictate its reactivity. Computational analyses, such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are employed to delineate these features with high precision.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2-oxazole ring, particularly the C=C double bond, which is a common electron-donor site in oxazoles. nih.gov Conversely, the LUMO is anticipated to be distributed across the heterocyclic ring and the attached chloroethyl group. The presence of the electronegative chlorine atom can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, particularly at the carbon atom bonded to the chlorine. wuxibiology.com

Table 1: Global Reactivity Descriptors from HOMO/LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; a measure of the molecule's polarizability. Soft molecules are more reactive. nih.gov |

| Electrophilicity Index (ω) | χ²/ (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. nih.gov |

This table outlines the standard definitions and significance of reactivity descriptors derived from FMO analysis. Specific values for this compound would require dedicated quantum chemical calculations.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a detailed picture of charge distribution and intramolecular charge transfer, primarily through the analysis of donor-acceptor interactions, also known as hyperconjugation. These interactions are quantified by the second-order perturbation energy, E(2). wisc.edu

In this compound, significant hyperconjugative interactions are expected. The lone pairs on the nitrogen and oxygen atoms of the oxazole ring can act as electron donors, delocalizing into the antibonding orbitals (BD) of adjacent bonds. For instance, a key interaction would be the delocalization of the nitrogen lone pair (LP(N)) into the π antibonding orbital of the C=C bond within the ring, contributing to the ring's aromatic stability. Similarly, interactions between the lone pairs of the chlorine atom and the σ* antibonding orbitals of the carbon-carbon bond in the ethyl chain can influence the molecule's conformation and reactivity.

Table 2: Plausible Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=C) | High | Intramolecular hyperconjugation, ring stabilization |

| LP (1) O | σ* (N-C) | Moderate | Intramolecular hyperconjugation, ring stabilization |

| π (C=C) | σ* (C-Cethyl) | Moderate | Delocalization from ring to substituent |

| LP (3) Cl | σ* (C-C) | Low | Hyperconjugation involving the chloroethyl side chain |

Note: This table presents hypothetical but chemically reasonable NBO interactions and their qualitative stabilization energies (E(2)). Actual values are dependent on specific computational results.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. Typically, red or yellow regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the nitrogen atom of the oxazole ring, due to its lone pair of electrons. sci-hub.se This site represents the most likely position for protonation and interaction with electrophiles. The oxygen atom would also exhibit a region of negative potential, though likely less intense than that of the nitrogen. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms attached to the ring and the ethyl chain. The area near the carbon atom bonded to chlorine may also exhibit a degree of positive potential, highlighting its susceptibility to nucleophilic attack. This visual information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal engineering.

Mechanistic Studies through Computational Modeling

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions. By modeling reaction pathways, identifying transition states, and calculating energy barriers, researchers can predict the feasibility, regioselectivity, and stereoselectivity of synthetic routes.

Computational modeling is a powerful method for mapping the potential energy surface of a chemical reaction. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. conicet.gov.ar The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a relevant reaction to study would be nucleophilic substitution at the ethyl side chain, a common reaction for chloroethyl-containing compounds. nih.govijstr.org For example, in a reaction with a nucleophile (Nu⁻), the pathway would involve the approach of the nucleophile to the carbon atom attached to the chlorine, leading to a transition state where the C-Nu bond is partially formed and the C-Cl bond is partially broken, ultimately yielding the substituted product and a chloride ion. Computational analysis would confirm the structure of this TS and calculate its energy, providing a quantitative measure of the reaction's feasibility.

Many chemical reactions can potentially yield multiple products. Computational modeling is instrumental in predicting which product will be favored by calculating the activation energies for all possible pathways.

Regioselectivity refers to the preference for reaction at one position over another. In the synthesis of substituted 1,2-oxazoles, for instance, the reaction of a β-enamino ketoester with hydroxylamine (B1172632) can lead to different regioisomers. beilstein-journals.orgresearchgate.net Computational analysis can determine the transition state energies for the formation of each isomer, thereby predicting the major product. For this compound, a reaction with an electrophile could potentially occur at the N or O atoms of the ring; comparing the activation energies for both pathways would predict the regiochemical outcome.

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, stereoselectivity becomes important in reactions that could create a chiral center. If, for example, the molecule were to undergo an intramolecular cycloaddition, different stereoisomeric products could be formed. Quantum chemical calculations can model the diastereomeric transition states, and the energy differences between them can be used to predict the stereochemical outcome of the reaction with high accuracy. rsc.org

Advanced Applications and Research Directions in 4 2 Chloroethyl 1,2 Oxazole Chemistry

Utilization as a Core Scaffold in Organic Synthesis

The unique arrangement of atoms in 4-(2-Chloroethyl)-1,2-oxazole provides a robust foundation for synthetic chemists. The isoxazole (B147169) ring is a stable aromatic system, while the chloroethyl group offers a reactive site for introducing a wide range of functional groups through nucleophilic substitution reactions.

Construction of Polycyclic and Fused Heterocyclic Systems

A key application of this compound and its analogs is in the synthesis of complex polycyclic and fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science. The chloroethyl group can act as an electrophile, reacting with nucleophiles within the same or another molecule to form new rings.

One notable example involves the synthesis of fused oxazino-quinoline and dihydropyrido-oxazine structures. Research has demonstrated that related precursor molecules can undergo a tandem chlorination/cyclization reaction to yield these complex fused systems. researchgate.net In such a reaction, a precursor like 3-[bis(2-hydroxyethyl)amino]quinolin-2(1H)-one can be treated with a chlorinating agent, which then facilitates an intramolecular cyclization to form a new six-membered ring fused to the existing quinoline core. researchgate.net This strategy highlights how the reactive side chain, analogous to the chloroethyl group, is crucial for building intricate, multi-ring architectures.

Development of Advanced Synthetic Building Blocks

This compound is recognized as a versatile small molecule scaffold and a key synthetic building block. biosynth.com Its utility stems from the ability of the chloroethyl side chain to undergo various chemical transformations. This reactive "handle" allows for the strategic attachment of the isoxazole core to other molecules, enabling the construction of larger, custom-designed compounds.

For instance, the chlorine atom can be displaced by a variety of nucleophiles (such as amines, alcohols, or thiols), creating a diverse library of derivative compounds. This versatility makes it an important intermediate in multi-step syntheses. nih.gov Isoxazole derivatives, in general, are highly valued in synthetic chemistry because the ring itself can be opened under certain conditions to reveal other functional groups like enaminones or 1,3-dicarbonyls, further expanding their synthetic potential. lifechemicals.com

Role in Materials Science and Optoelectronics

The electronic properties of the oxazole (B20620) and isoxazole rings make them attractive candidates for use in advanced materials. These heterocyclic systems are often incorporated into larger conjugated molecules designed for specific electronic or optical functions.

Design of Organic Light-Emitting Diodes (OLEDs) and Related Devices

Oxazole-based compounds have been investigated as efficient emitters for Organic Light-Emitting Diodes (OLEDs), particularly for producing deep-blue light, which remains a challenge in display technology. spiedigitallibrary.org Certain oxazole derivatives exhibit strong fluorescence in the solid state. spiedigitallibrary.org For example, bis-oxazole structures have been successfully used as the emissive layer in OLEDs, demonstrating efficient deep-blue emission. spiedigitallibrary.org The electronic properties of the oxazole ring contribute to the stability and luminescence of these materials. While direct use of this compound in OLEDs is not widely documented, its role as a building block is significant. It can be used to synthesize more complex, conjugated molecules that incorporate the favorable electronic characteristics of the oxazole ring, potentially serving as electron-transporting materials or as part of a larger luminescent molecule. rsc.org

Exploration in Novel Functional Materials

The application of isoxazole derivatives extends to other functional materials, including liquid crystals and fluorescent sensors. lifechemicals.com The rigid, planar structure of the isoxazole ring can be exploited in the design of liquid crystalline materials. By attaching long alkyl chains or other mesogenic (liquid-crystal-forming) groups to the isoxazole core—a process for which this compound is a suitable precursor—molecules can be designed to self-assemble into ordered phases.

Furthermore, isoxazole-containing molecules are explored as photochromic materials and electrochemical probes. ingentaconnect.com The ability to functionalize the this compound scaffold allows for the incorporation of groups that can respond to external stimuli like light or the presence of specific ions, making them useful in sensor applications. The intramolecular charge transfer (ICT) properties observed in some highly substituted oxazole derivatives make them sensitive to their environment, a key feature for fluorescent probes used in cellular imaging. nih.gov

Contributions to Agrochemical Research

The isoxazole ring is a well-established "pharmacophore" in the agrochemical industry, appearing in the structure of numerous commercial herbicides, fungicides, and insecticides. rsc.org The biological activity of these compounds is highly dependent on the specific substituents attached to the isoxazole core.

Research has shown that various isoxazole derivatives exhibit potent biological activities relevant to crop protection. ingentaconnect.com For example, certain derivatives are effective insecticides and herbicides. ingentaconnect.com The compound this compound serves as a valuable starting material for creating novel agrochemical candidates. The reactive chloroethyl group allows for the synthesis of a wide array of derivatives that can be screened for biological activity. This approach enables the systematic modification of the molecule's structure to optimize its efficacy against specific pests or weeds and to improve its pharmacokinetic profile within the target plant or insect. rsc.org

Interactive Data Table: Applications of the this compound Scaffold

| Field | Application Area | Key Structural Feature Utilized | Example of Resulting Product/System |

| Organic Synthesis | Construction of Fused Heterocycles | Chloroethyl side chain for intramolecular cyclization | Oxazino-quinolines |

| Organic Synthesis | Advanced Synthetic Building Blocks | Reactive chloroethyl group for nucleophilic substitution | Precursor for complex molecule synthesis |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Electronic properties of the oxazole ring | Deep-blue emitting materials |

| Materials Science | Novel Functional Materials | Rigid core structure of the oxazole ring | Liquid crystals, fluorescent sensors |

| Agrochemicals | Crop Protection | Biologically active oxazole core | Precursor for novel herbicides and insecticides |

Development of Pesticides and Plant Growth Regulators

The oxazole ring is an important structural motif in the discovery of new agricultural chemicals due to the broad-spectrum biological activities exhibited by its derivatives. bohrium.com The search for novel pesticides is driven by the need to overcome resistance to existing treatments and to develop compounds that are effective at lower doses and less persistent in the environment. nih.gov Oxazole derivatives have shown considerable progress in this area, with various compounds demonstrating antifungal, insecticidal, herbicidal, and nematocidal properties. bohrium.com

In addition to pest control, oxazole derivatives have been investigated as plant growth regulators. Certain oxazole and oxazolopyrimidine compounds have been shown to improve the germination of seeds and stimulate the growth of seedlings. researchgate.net For instance, studies on oilseed rape revealed that treatment with oxazole derivatives at very low concentrations (10⁻⁹ M) led to a significant increase in the length of shoots, as well as the number and total length of roots compared to controls. researchgate.net These compounds also enhanced the content of photosynthetic pigments, such as chlorophylls and carotenoids, in the leaves. researchgate.net The mechanism of action is often linked to cytokinin-like activity, which plays a crucial role in regulating cell division and differentiation in plants. This dual applicability in both plant protection and growth enhancement underscores the agricultural potential of the oxazole scaffold. bohrium.comresearchgate.net

Structure-Activity Relationship Studies for Agrochemical Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of agrochemicals. For oxazole-based compounds, research has identified key structural features that influence their biological activity. Modifications to the substituents on the oxazole ring and its attached moieties can dramatically alter their potency and spectrum of activity. bohrium.commdpi.com

For example, in a series of 1,2,4-oxadiazole derivatives (isomers of oxazole) developed as fungicides and nematicides, specific SAR trends were observed. mdpi.com The nature of the substituent at the 3-position of the ring and the groups attached to the amide fragment were found to be critical.

Table 1: Structure-Activity Relationship (SAR) Insights for 1,2,4-Oxadiazole Derivatives Against Fungi and Nematodes

| Position/Fragment | Substituent | Observed Effect on Activity | Target Organism |

|---|---|---|---|

| 3-Position of Ring | Aromatic benzene ring | Higher activity when combined with a Pyridine (Py) substituent on the amide fragment. mdpi.com | B. cinerea, S. sclerotiorum |

| R' on Amide | Pyridine (Py) | Higher activity compared to 3-Cl-5-CF₃-2-Py. mdpi.com | B. cinerea, S. sclerotiorum |

| R on Amide | 4-Cl-C₆H₄ | Higher activity compared to C₆H₅ or 4-CH₃-C₆H₄. mdpi.com | M. incognita |

Data sourced from a study on 1,2,4-oxadiazole derivatives containing amide fragments. mdpi.com

These studies demonstrate that factors such as the presence of specific halogen atoms, the nature of aromatic rings, and the length of molecular linkers are pivotal in modulating biological efficacy. bohrium.commdpi.com Such SAR analyses guide the rational design of new, more potent, and selective oxazole-based agrochemicals. researchgate.net

Ligand Design and Coordination Chemistry

The oxazole ring contains both nitrogen and oxygen atoms with available lone pairs of electrons, making it an effective motif for coordinating with metal ions. This property is exploited in the design of ligands for various applications in catalysis and materials science.

Chelation Properties with Transition Metals

Oxazole and its derivatives can act as ligands, forming stable complexes with a variety of transition metals. nih.govrsc.org The nitrogen atom, with its sp2 hybridized lone pair, is a primary coordination site. The ability to easily functionalize the oxazole ring allows for the creation of multidentate ligands, which can form highly stable chelate complexes with metal ions. nih.gov For instance, the 2-hydroxyphenyl-oxazoline structural motif, present in natural peptides like Mycobactin T, is known to be a key component in iron chelation, which is essential for microbial iron assimilation. mdpi.comresearchgate.net Although oxazoline (B21484) is a reduced form of oxazole, it highlights the inherent coordinating ability of this class of heterocycles. The coordination with metals can enhance the intrinsic properties of the organic ligand, leading to novel photophysical or chemical characteristics. nih.gov

Application in Catalysis, such as Polymerization Reactions

The coordination complexes formed by oxazole-containing ligands and transition metals have shown significant promise as catalysts. A notable application is in the field of olefin polymerization. mdpi.com Vanadium complexes synthesized with ligands containing both oxazole and oxazoline rings have been proven to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net

The structure of the ligand has a considerable impact on the catalyst's performance and the properties of the resulting polymer. mdpi.com Research has shown that the position of substituents, such as a methyl group, on the ligand framework can influence catalyst activity and the degree of comonomer incorporation into the polymer chain. mdpi.com

Table 2: Performance of Vanadium-Oxazole Catalysts in Ethylene Polymerization

| Catalyst | Ligand Substituent Position | Activity (kg PE / (molV·h)) |

|---|---|---|

| L1-V | Unsubstituted Oxazoline Ring | 7300 |

| L2-V | Methyl at Position 4 of Oxazoline | Reduced Activity |

PE: Polyethylene. Data sourced from studies on vanadium catalysts with oxazole-oxazoline ligands. mdpi.comresearchgate.net

This research demonstrates that the search for structural units in natural compounds and their adaptation as ligands for transition metal catalysts is a promising strategy for developing new and efficient polymerization catalysts. mdpi.com

Bioisosteric Replacements and Pharmacophore Design

In medicinal chemistry, the strategic modification of a lead compound to enhance its pharmacological properties is a fundamental process. Bioisosterism, the replacement of a functional group with another that is structurally distinct but pharmacologically similar, is a key tool in this process. rsc.org

Oxazole as a Bioisostere in Lead Compound Development

The oxazole ring is a valuable bioisostere in drug design and development. rsc.org Its chemical properties are considered intermediate between those of furan and pyridine, allowing it to replace other aromatic or heterocyclic rings to improve potency, selectivity, or pharmacokinetic profiles (ADMET properties). rsc.org Oxazole compounds are known to serve as effective bioisosteres for a range of other heterocycles, including thiazoles, imidazoles, benzimidazoles, triazoles, and tetrazoles. rsc.org

The use of bioisosterism allows medicinal chemists to rationally modify lead compounds to overcome issues like poor metabolic stability or to forge new interactions with a biological target. openaccessjournals.comnih.gov For example, the triazole ring, another five-membered heterocycle, is frequently used as a bioisostere for the metabolically labile amide bond due to similarities in size, dipole moment, and hydrogen bond accepting capacity. nih.gov Similarly, the oxazole ring can be strategically incorporated into a molecule to fine-tune its electronic and steric properties, thereby optimizing its interaction with a target receptor or enzyme and enhancing its therapeutic potential. rsc.org

Design of Compounds for Specific Biological Target Interactions (e.g., enzyme inhibitors)

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the design and synthesis of enzyme inhibitors directly derived from this compound. The existing body of research on oxazole-containing compounds as enzyme inhibitors primarily investigates derivatives with different substitution patterns.

For instance, studies have explored α-keto oxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH), where structure-activity relationship (SAR) studies focused on modifications of an acyl side chain and a terminal phenyl group. nih.gov One of the potent inhibitors from this class, OL-135, serves as a benchmark for comparison. nih.gov Systematic SAR studies on OL-135 have revealed that hydrophobic or electron-withdrawing meta substituents on the terminal phenyl group generally enhance binding affinity. nih.gov For example, a derivative with a 3-chloro-phenyl substituent (5hh) was found to be five times more potent than the parent compound. nih.gov

Another area of investigation involves 1,2,4-oxadiazole derivatives designed as selective inhibitors for butyrylcholinesterase (BuChE), an important target in Alzheimer's disease research. nih.gov In this context, derivatives were designed based on the structure of the known acetylcholinesterase inhibitor, donepezil. nih.gov The research indicated that large, lipophilic, electron-withdrawing groups on the phenyl ring of the oxadiazole scaffold were favorable for anti-BuChE activity. nih.gov

While the chloroethyl group in this compound presents a reactive site that could theoretically be utilized for covalent modification of enzyme targets, no published research has specifically explored this avenue for the design of enzyme inhibitors. The current scientific literature focuses on other structural motifs and substitution patterns of the oxazole ring for achieving specific biological target interactions.

Research Findings on Related Oxazole Structures:

| Compound Class | Target Enzyme | Key Findings |

| α-Keto Oxazoles | Fatty Acid Amide Hydrolase (FAAH) | Potent inhibition observed. SAR studies indicate that modifications to the C2 acyl side chain and terminal aryl group significantly impact potency. Introduction of a 3-chloro-phenyl group enhanced potency five-fold over the parent compound. nih.gov |

| 1,2,4-Oxadiazole Derivatives | Butyrylcholinesterase (BuChE) | Designed based on donepezil, these compounds showed selective inhibition of BuChE. Lipophilic and electron-withdrawing substituents were found to enhance inhibitory activity. nih.gov |

Future Perspectives and Emerging Trends in 4 2 Chloroethyl 1,2 Oxazole Research

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Machine learning algorithms, for instance, can be trained on existing reaction data to identify subtle patterns and relationships that may not be apparent to human chemists. This predictive power can be harnessed to design novel, more efficient syntheses of oxazole (B20620) derivatives. By inputting the desired 4-(2-Chloroethyl)-1,2-oxazole structure, these systems can propose retrosynthetic pathways, suggesting commercially available starting materials and the necessary reaction steps. This approach not only saves time and resources but also opens the door to previously unconsidered synthetic strategies.

Table 1: Impact of AI and Machine Learning on Synthesis Design

| Area of Impact | Description |

|---|---|

| Route Prediction | AI algorithms analyze known reactions to propose novel and efficient synthetic pathways. |

| Condition Optimization | Machine learning models predict optimal temperatures, solvents, and catalysts for higher yields. |

| Byproduct Prediction | Helps in anticipating and mitigating the formation of undesirable side products. |

| Novelty in Synthesis | Uncovers non-intuitive reaction pathways that may not be considered in traditional planning. |

Green Chemistry Approaches for Sustainable Production of Oxazole Derivatives

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, and the production of oxazole derivatives is no exception. Future research will undoubtedly focus on developing more environmentally benign methods for synthesizing compounds like this compound. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing less hazardous substances.

High-Throughput Screening in Synthetic Methodology Development

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of a large number of experimental conditions in parallel. While traditionally used in drug discovery for screening biological activity, its application in the development of synthetic methodologies is a growing trend. For the synthesis of this compound and its analogs, HTS can be employed to efficiently optimize reaction conditions, leading to improved yields and purity.

By utilizing automated liquid handling systems and miniaturized reaction formats, researchers can systematically screen a wide array of catalysts, solvents, temperatures, and reactant ratios in a fraction of the time required for traditional, one-at-a-time experimentation. This approach is particularly valuable for complex multi-component reactions often used in the synthesis of heterocyclic compounds. The data generated from HTS can be used to build comprehensive reaction maps, providing a deeper understanding of the factors that govern the reaction outcome. The integration of HTS with continuous flow chemistry platforms further enhances the efficiency of library synthesis and reaction optimization for oxazole derivatives.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the isoxazole (B147169) ring provides a fertile ground for the exploration of novel chemical transformations. Future research will likely focus on uncovering unprecedented reactivity patterns of this compound, leading to the development of new synthetic methodologies and the creation of novel molecular architectures. The isoxazole ring can undergo a variety of chemical transformations, including alkylation, reduction, and cycloaddition reactions. mdpi.com

A key area of interest is the selective functionalization of the isoxazole core. The development of new catalytic systems, particularly those based on transition metals, will enable chemists to precisely introduce a wide range of functional groups at specific positions on the ring. researchgate.net This will allow for the synthesis of a diverse library of this compound derivatives with tailored properties. Furthermore, the investigation of ring-opening and rearrangement reactions of the isoxazole nucleus can provide access to other important classes of organic compounds, expanding the synthetic utility of this versatile heterocycle.

Table 2: Potential Future Transformations of the Isoxazole Ring

| Transformation Type | Potential Outcome |

|---|---|

| Catalytic C-H Activation | Direct functionalization of the isoxazole ring at specific positions. |

| Ring-Opening Metathesis | Formation of linear, functionalized molecules from the isoxazole core. |

| Photoredox Catalysis | Novel bond formations and functional group interconversions under mild conditions. |

| Asymmetric Catalysis | Enantioselective synthesis of chiral isoxazole derivatives. |

Design of Smart Materials with Tunable Properties

The unique electronic and structural features of the oxazole and isoxazole rings make them attractive building blocks for the design of "smart" materials with tunable properties. These materials can respond to external stimuli such as light, heat, pH, or the presence of specific analytes, leading to changes in their physical or chemical properties.

One promising avenue of research is the incorporation of isoxazole derivatives into polymer backbones. For instance, poly(2-oxazoline)s are a class of polymers that can exhibit stimuli-responsive behavior and are being explored for biomedical applications. The functionalization of these polymers with specific isoxazole units could lead to materials with tailored drug release profiles or sensing capabilities. Additionally, the potential for isoxazole derivatives to be used in the development of organic semiconductors and other electronic materials is an area of growing interest. The ability to fine-tune the electronic properties of these materials by modifying the substituents on the isoxazole ring opens up possibilities for their use in a variety of advanced applications.

Q & A

Q. Table 1. Key Spectral Data for this compound Derivatives

| Parameter | Value (δ, ppm or cm⁻¹) | Technique | Reference |

|---|---|---|---|

| ¹H NMR (Oxazole CH) | 8.46 ppm (singlet) | 400 MHz DMSO-d⁶ | |

| ¹³C NMR (Oxazole C-5) | 179.5 ppm | 100 MHz CDCl₃ | |

| IR (C–Cl Stretch) | 650 cm⁻¹ | ATR-FTIR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.